Home > Products > Screening Compounds P133801 > C5a Inhibitory Sequence
C5a Inhibitory Sequence - 133214-60-5

C5a Inhibitory Sequence

Catalog Number: EVT-1468085
CAS Number: 133214-60-5
Molecular Formula: C51H86N12O9
Molecular Weight: 1011.324
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound known as C5a Inhibitory Sequence is derived from the complement component C5a, which plays a crucial role in the immune response and inflammation. This sequence has garnered attention due to its potential therapeutic applications, particularly in conditions characterized by excessive inflammation. C5a functions as an anaphylatoxin, promoting chemotaxis and activation of immune cells, thus linking the complement system with various inflammatory processes.

Source

C5a is generated from the cleavage of complement component C5 by the enzyme C5 convertase. The resulting peptide, C5a, is a potent inflammatory mediator that binds to specific receptors on immune cells, leading to various downstream effects. The inhibition of C5a activity can be achieved through various peptide sequences that specifically block its interaction with its receptors.

Classification

C5a Inhibitory Sequences can be classified as peptide inhibitors within the broader category of complement inhibitors. These inhibitors are designed to modulate the immune response by preventing the actions of C5a, thus offering therapeutic potential in autoimmune diseases, sepsis, and other inflammatory conditions.

Synthesis Analysis

Methods

The synthesis of C5a Inhibitory Sequences typically employs solid-phase peptide synthesis techniques. This method allows for the systematic assembly of amino acids into peptides while facilitating purification and characterization at each step.

Technical Details:

  • Solid-Phase Peptide Synthesis: This technique involves attaching a resin to the first amino acid, followed by sequential addition of protected amino acids. After synthesis, the peptide is cleaved from the resin and purified.
  • Characterization: Techniques like mass spectrometry and nuclear magnetic resonance spectroscopy are used to confirm the identity and purity of the synthesized peptides.

For instance, recent studies have reported successful synthesis protocols for related compounds such as zilucoplan, which is a potent inhibitor of human C5 cleavage .

Molecular Structure Analysis

Structure

The molecular structure of C5a Inhibitory Sequences typically comprises a series of amino acids arranged in a specific sequence that mimics or competes with natural ligands for receptor binding. The precise structure can vary depending on the specific sequence designed for inhibition.

Data

Studies have shown that modifications to the peptide structure can significantly influence its binding affinity and inhibitory potency against C5a receptors. For example, structural modifications such as cyclization or incorporation of non-natural amino acids can enhance stability and efficacy .

Chemical Reactions Analysis

Reactions

C5a Inhibitory Sequences primarily undergo binding reactions with C5a receptors on immune cells. The effectiveness of these sequences is often evaluated through competitive binding assays where they inhibit the interaction between C5a and its receptors.

Technical Details:

  • Binding Affinity Measurements: Techniques such as surface plasmon resonance or enzyme-linked immunosorbent assays are employed to quantify how effectively these sequences inhibit receptor activation.
  • Functional Assays: Cell-based assays can assess how well these inhibitors prevent downstream signaling events triggered by C5a .
Mechanism of Action

Process

C5a Inhibitory Sequences exert their effects by specifically binding to C5a receptors, thereby blocking the receptor's activation by endogenous C5a. This inhibition prevents subsequent cellular responses such as chemotaxis, degranulation, and cytokine release from immune cells.

Data

Research indicates that these sequences can effectively reduce inflammation in various models by modulating neutrophil activity and cytokine production . For example, studies have demonstrated that blocking C5a signaling leads to decreased recruitment of neutrophils to sites of inflammation.

Physical and Chemical Properties Analysis

Physical Properties

C5a Inhibitory Sequences are generally characterized by their peptide nature; they are typically soluble in aqueous solutions and exhibit stability under physiological conditions.

Chemical Properties

These sequences possess specific chemical properties that influence their interaction with biological targets:

  • Hydrophobicity/Hydrophilicity: The balance between hydrophobic and hydrophilic residues affects solubility and membrane permeability.
  • Stability: Modifications such as cyclization or incorporation of D-amino acids can enhance resistance to proteolytic degradation .
Applications

C5a Inhibitory Sequences have significant potential in scientific research and clinical applications:

  • Therapeutics for Autoimmune Diseases: By inhibiting excessive inflammation mediated by C5a, these sequences could be beneficial in treating conditions like rheumatoid arthritis or systemic lupus erythematosus.
  • Sepsis Management: Targeting C5a may help mitigate the hyper-inflammatory response observed in sepsis.
  • Research Tools: These sequences serve as valuable tools for studying complement system dynamics and immune responses in various experimental models .
Introduction to C5a and Its Pathophysiological Role

Biochemical Structure of C5a and Its Receptors

Structural Features of C5a: Helical Bundles and Functional Domains

C5a adopts a compact globular structure stabilized by three disulfide bonds (Cys21–Cys47, Cys22–Cys54, Cys34–Cys55). Nuclear magnetic resonance (NMR) studies reveal four anti-parallel α-helices (residues 1–63) forming a hydrophobic core, connected by flexible loops and a C-terminal tail (residues 64–74) [1] [8] [9]. The helical core mediates high-affinity receptor anchoring via electrostatic interactions, while the C-terminus serves as the primary activation domain. Key features include:

  • N-linked glycosylation at Asn64 (human-specific), modulating plasma half-life but not bioactivity [1].
  • C-terminal pentapeptide (residues 70–74: His67-Lys68-Asp69-Met70-Gln71-Leu72-Gly73-Arg74), essential for receptor activation [8].
  • Positively charged residues (Lys12, Lys14, Lys19, Lys20) in loop 1, facilitating receptor docking [6].

Table 1: Functional Domains of Human C5a

DomainResiduesStructural FeaturesFunctional Role
Helix Bundle1–634 anti-parallel α-helices, 3 disulfide bondsReceptor anchoring via charge complementarity
Loop 112–20Lys-rich regionElectrostatic interaction with C5aR1 N-terminus
C-terminal Tail64–74Flexible, Arg74 critical for activityReceptor activation, docking into TM binding pocket
Glycosylation SiteAsn64N-linked glycan (human-specific)Regulates plasma stability

C5a Receptor Subtypes: C5aR1 (CD88) and C5aR2 (C5L2)

C5a signals through two G protein-coupled receptors (GPCRs):

  • C5aR1 (CD88): A 350-amino acid, rhodopsin-like GPCR with seven transmembrane (7TM) domains. It couples to Gαi/o and Gα16 proteins, triggering intracellular calcium flux, MAPK activation, and NADPH oxidase assembly [5] [8] [9]. Ubiquitously expressed on myeloid cells (neutrophils, macrophages), endothelial cells, and CNS microglia.
  • C5aR2 (C5L2/GPR77): A 337-amino acid receptor with high C5a binding affinity but no G protein coupling due to a truncated intracellular loop 3 and altered DRY motif. It recruits β-arrestins, acting as a scavenger or signal modulator [5] [8] [9]. Co-expression with C5aR1 regulates inflammatory amplitude.

Table 2: Comparative Features of C5a Receptors

FeatureC5aR1 (CD88)C5aR2 (C5L2)
Amino Acids350337
G Protein CouplingGαi/o, Gα16 (signaling)None (scavenger/modulator)
SignalingCalcium flux, MAPK, ROSβ-arrestin recruitment
Ligand AffinityC5a > C5a des-Arg (100-fold)C5a ≈ C5a des-Arg
Tissue ExpressionMyeloid cells, endothelium, CNSBroad (adipose, lung, kidney)
Pathological RolePro-inflammatory (sepsis, ALI)Context-dependent (anti-/pro-inflammatory)

Mechanisms of C5a-Mediated Immune Activation

Signaling Pathways: G Protein-Coupled vs. β-Arrestin-Biased Signaling

C5aR1 activation triggers canonical G protein signaling:

  • Gαi/o: Inhibits adenylate cyclase → reduces cAMP → enhances phagocyte migration and degranulation [1] [5].
  • Gαq/11: Activates PLCβ → generates IP3/DAG → calcium release and PKC activation [1].
  • Gα16: Stimulates Rho GTPases → cytoskeletal reorganization and chemotaxis [8].

Simultaneously, β-arrestin pathways are engaged:

  • GRK phosphorylation of C5aR1’s C-terminal tail recruits β-arrestins, causing receptor internalization and ERK1/2 activation [1] [6].
  • Cryo-EM structures reveal that C5a binding induces a three-site interaction with C5aR1:
  • Site 1: C5a helical core binds the receptor N-terminus via charge complementarity.
  • Site 2: C-terminal tail inserts into the 7TM pocket, displacing TM6 to activate G proteins.
  • Site 3: ECL2 residues (e.g., Phe182) dock into a hydrophobic cleft in C5a, stabilizing the active complex [6].

Biased agonists like C5apep (a hexapeptide mimicking C5a’s C-terminus) and BM213 selectively activate G proteins but not β-arrestins by minimizing ECL2 contacts (Site 3) [6]. Mutagenesis studies confirm ECL2 residues (Glu180–Pro183) as critical for β-arrestin bias: Alanine substitutions here reduce receptor internalization by 70% while preserving Gαi signaling [6].

Role in Innate Immunity and Inflammation

C5a orchestrates innate immune responses through:

  • Chemotaxis: Nanomolar concentrations recruit neutrophils, monocytes, and macrophages to infection sites via PI3Kγ/Rac activation [1] [9].
  • Cytokine Production: Synergizes with TLR ligands to amplify TNF-α, IL-1β, IL-6, and HMGB1 release from macrophages [7] [8].
  • Pyroptosis Induction: In LPS-induced acute lung injury (ALI), C5a upregulates NLRP3 inflammasome components, caspase-1 activation, and gasdermin D cleavage, promoting IL-1β/IL-18 secretion and lung barrier disruption [7].
  • Neutrophil Extracellular Traps (NETs): C5a–C5aR1 axis induces NETosis via PKC/NADPH oxidase, contributing to immunothrombosis in sepsis [9].

In pathological inflammation (e.g., polytrauma or sepsis), C5a:

  • Impairs neutrophil phagocytosis and accelerates apoptosis.
  • Disrupts endothelial barriers via RhoA/ROCK-mediated actin contraction.
  • Amplifies "cytokine storms" through NF-κB/MAPK crosstalk [7] [9] [10].

Properties

CAS Number

133214-60-5

Product Name

C5a Inhibitory Sequence

IUPAC Name

(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-cyclohexylpropanoyl]amino]-3-cyclohexylpropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

Molecular Formula

C51H86N12O9

Molecular Weight

1011.324

InChI

InChI=1S/C51H86N12O9/c1-31(2)27-40(47(68)58-32(3)43(64)60-39(50(71)72)24-16-26-56-51(54)55)62-49(70)42(30-36-21-12-7-13-22-36)63-48(69)41(29-35-19-10-6-11-20-35)61-44(65)33(4)57-46(67)38(23-14-15-25-52)59-45(66)37(53)28-34-17-8-5-9-18-34/h5,8-9,17-18,31-33,35-42H,6-7,10-16,19-30,52-53H2,1-4H3,(H,57,67)(H,58,68)(H,59,66)(H,60,64)(H,61,65)(H,62,70)(H,63,69)(H,71,72)(H4,54,55,56)/t32-,33+,37+,38+,39+,40+,41+,42+/m1/s1

InChI Key

XKNJKFNVOQXGSP-NJVWAKBPSA-N

SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1CCCCC1)NC(=O)C(CC2CCCCC2)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.